4-(3,4-Dichlorophenoxy)benzaldehyde
CAS No.: 78725-50-5
Cat. No.: VC3932336
Molecular Formula: C13H8Cl2O2
Molecular Weight: 267.1 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 78725-50-5 | 
|---|---|
| Molecular Formula | C13H8Cl2O2 | 
| Molecular Weight | 267.1 g/mol | 
| IUPAC Name | 4-(3,4-dichlorophenoxy)benzaldehyde | 
| Standard InChI | InChI=1S/C13H8Cl2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H | 
| Standard InChI Key | ATGVBRQQWGDSHD-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl | 
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(3,4-Dichlorophenoxy)benzaldehyde consists of a benzaldehyde group (C₆H₅CHO) linked via an oxygen atom to a 3,4-dichlorophenyl ring. The IUPAC name derives from the substitution pattern: the benzaldehyde is para-substituted relative to the phenoxy group, which itself bears chlorine atoms at the 3- and 4-positions . Key structural identifiers include:
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₃H₈Cl₂O₂ | |
| Molecular Weight | 267.10 g/mol | |
| CAS Registry Number | 78725-50-5 | |
| SMILES Notation | C1=CC(=C(C=C1)Cl)OC2=CC=C(C=C2)Cl)C=O | 
The planar arrangement of the aromatic systems and the electron-withdrawing chlorine atoms create a polarized aldehyde group, enhancing reactivity toward nucleophilic additions.
Spectroscopic Properties
While specific spectral data for 4-(3,4-Dichlorophenoxy)benzaldehyde remains limited in public databases, analogous compounds exhibit characteristic signals:
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¹H NMR: Aldehydic proton resonance near δ 9.8–10.2 ppm, aromatic protons between δ 7.0–8.0 ppm .
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IR Spectroscopy: Strong C=O stretch ~1700 cm⁻¹, C-O-C asymmetric stretch near 1250 cm⁻¹.
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Mass Spectrometry: Molecular ion peak at m/z 267.10 with fragmentation patterns indicative of chlorine isotopes .
 
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves Ullmann condensation or nucleophilic aromatic substitution:
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Ullmann Coupling: Reaction of 4-hydroxybenzaldehyde with 3,4-dichlorophenol in the presence of a copper catalyst at elevated temperatures (150–200°C) .
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Nucleophilic Substitution: Displacement of a nitro or sulfonic group on benzaldehyde derivatives by 3,4-dichlorophenoxide ions under basic conditions.
 
A patent by CN105732348A describes a related difluoromethylation process using sodium chlorodifluoroacetate, suggesting adaptability for dichlorophenoxy derivatives through substitution of fluorinating agents with chlorinated counterparts .
Process Optimization
Critical parameters influencing yield and purity include:
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Molar Ratios: Stoichiometric balance between benzaldehyde precursors and dichlorophenol (optimized at 1:1.2) .
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Solvent Systems: Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .
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Temperature Control: Maintaining 80–120°C prevents side reactions such as aldehyde oxidation .
 
Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde moiety undergoes characteristic transformations:
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Condensation Reactions: Formation of Schiff bases with primary amines, useful in pharmaceutical intermediates.
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Grignard Additions: Synthesis of secondary alcohols, enabling access to chiral centers .
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Oxidation/Reduction: Conversion to carboxylic acids or primary alcohols, though chlorine substituents may necessitate mild conditions to avoid dehalogenation .
 
Aromatic Ring Modifications
Electrophilic substitution on the dichlorophenoxy ring is hindered by electron withdrawal from chlorine atoms, directing reactivity to the benzaldehyde ring. Halogen-metal exchange reactions enable further functionalization at specific positions.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Chalcone Derivatives: Via Claisen-Schmidt condensation with acetophenones, yielding structures with reported anticancer and anti-inflammatory activity.
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Heterocyclic Systems: Benzimidazoles and quinazolines incorporating the dichlorophenoxy group show enhanced bioactivity profiles .
 
Material Science Applications
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Polymer Synthesis: As a monomer in polycondensation reactions, producing thermally stable polymers with potential use in coatings.
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Liquid Crystals: The planar aromatic system and halogen substituents contribute to mesophase stability in display technologies .
 
Biological Activity and Toxicology
In Vitro Studies
Limited direct data exists, but structural analogs demonstrate:
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Antimicrobial Effects: MIC values of 8–16 µg/mL against Gram-positive bacteria.
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Enzyme Inhibition: IC₅₀ ~10 µM against cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .
 
Recent Advances and Future Directions
Green Synthesis Initiatives
Recent patents emphasize solvent-free reactions and catalytic recycling to reduce environmental impact . Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20% .
Computational Modeling
Density functional theory (DFT) studies predict regioselectivity in electrophilic attacks, guiding the design of derivatives with tailored electronic properties .
Biodegradation Studies
Preliminary investigations suggest microbial degradation pathways via oxidative cleavage of the ether linkage, though persistence in soil requires further study .
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